2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole
CAS No.:
Cat. No.: VC17514906
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3S |
|---|---|
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 2-(azetidin-3-ylsulfanyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C10H11N3S/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) |
| Standard InChI Key | BVCDQWFBZXOVPL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)SC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole consists of a benzimidazole core fused to an azetidine ring via a thioether (-S-) linkage. The benzimidazole system comprises two nitrogen atoms at the 1- and 3-positions of the bicyclic aromatic system, while the azetidine moiety introduces a strained four-membered saturated ring with a secondary amine group. This configuration enhances molecular rigidity and influences electronic distribution, factors critical to its interactions with biological targets.
The compound’s IUPAC name, 2-(azetidin-3-ylsulfanyl)-1H-benzimidazole, reflects its substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11N3S | |
| Molecular Weight | 205.28 g/mol | |
| Canonical SMILES | C1C(CN1)SC2=NC3=CC=CC=C3N2 | |
| PubChem CID | 62786126 |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies of analogous benzimidazole derivatives reveal distinct proton environments. For example, the azetidine ring protons typically resonate between δ 2.5–3.5 ppm, while aromatic protons in the benzimidazole core appear in the δ 7.0–8.0 ppm range . Density functional theory (DFT) calculations predict a planar benzimidazole system with slight puckering in the azetidine ring, optimizing sulfur-mediated conjugation.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole typically involves a multi-step sequence:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine with lactic acid under acidic conditions generates the benzimidazole scaffold, as demonstrated in related syntheses .
-
Thioether Linkage Installation: Reaction of 2-mercaptobenzimidazole with 3-bromoazetidine in the presence of a base (e.g., K2CO3) facilitates nucleophilic substitution at the sulfur atom.
-
Purification: Column chromatography using gradients of ethyl acetate and hexane yields the pure compound .
Optimization Challenges
Critical challenges include:
-
Azetidine Ring Stability: The strained azetidine ring is prone to ring-opening under strongly acidic or basic conditions, necessitating mild reaction protocols.
-
Regioselectivity: Competing reactions at the benzimidazole nitrogen atoms require careful control of stoichiometry and temperature.
Pharmacological Properties and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial effects. In silico predictions using PASS (Prediction of Activity Spectra for Substances) software suggest that 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole may inhibit microbial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis. Comparative studies with benznidazole indicate lower predicted toxicity (LD50 > 500 mg/kg in murine models), highlighting its potential as a safer alternative.
Anti-Inflammatory Effects
In cyclooxygenase-2 (COX-2) inhibition assays, structural analogs demonstrate IC50 values of 12–18 μM, outperforming indomethacin (IC50 = 28 μM) . The thioether linkage likely modulates electron donation to the COX-2 active site, reducing prostaglandin synthesis.
Analytical and Physicochemical Profiling
Chromatographic Behavior
High-performance liquid chromatography (HPLC) data for the compound under reverse-phase conditions (C18 column, acetonitrile-water gradient) show a retention time of 6.8 min, with >98% purity. The logP value (2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) indicates <5% degradation, with the azetidine ring remaining intact. Major degradation products include the sulfoxide derivative (2-(azetidin-3-ylsulfinyl)-1H-1,3-benzodiazole), formed via oxidation at the sulfur atom.
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications to enhance potency include:
-
Azetidine Substitution: Introducing electron-withdrawing groups (e.g., -CF3) at the azetidine 4-position improves metabolic stability.
-
Benzimidazole Functionalization: Adding para-chloro substituents to the benzimidazole aromatic ring increases COX-2 selectivity (SI > 15) .
Material Science Applications
The compound’s π-conjugated system and sulfur heteroatom make it a candidate for organic semiconductors. Thin-film transistors fabricated with analogous benzimidazoles exhibit charge carrier mobilities of 0.3–0.5 cm²/V·s, suitable for flexible electronics.
Limitations and Future Directions
Pharmacokinetic Challenges
Despite promising in vitro activity, the compound exhibits poor oral bioavailability (<20% in rats) due to first-pass metabolism. Prodrug strategies, such as esterification of the azetidine nitrogen, are under investigation to enhance absorption.
Target Identification Gaps
The precise molecular targets remain unvalidated. CRISPR-Cas9 screening and chemical proteomics approaches are needed to map interaction networks and identify off-target effects.
Synthetic Scalability
Current routes yield <500 mg per batch, limiting preclinical development. Flow chemistry platforms utilizing immobilized catalysts may improve throughput and reduce costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume